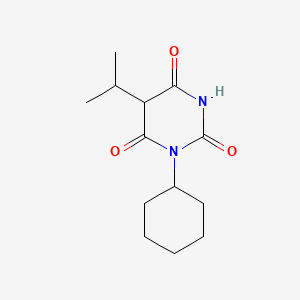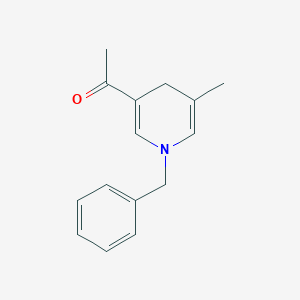
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone is an organic compound with the molecular formula C15H17NO. It is a derivative of pyridine, featuring a benzyl group and a methyl group attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone typically involves the reaction of 1-benzyl-5-methyl-4H-pyridin-3-amine with acetyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amine group is replaced by an ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate pathways involved in inflammation and pain .
類似化合物との比較
Similar Compounds
1-benzyl-4H-pyridin-3-yl)ethanone: Lacks the methyl group, leading to different chemical properties.
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)propanone: Has a propanone group instead of an ethanone group, affecting its reactivity.
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)methanol: Contains an alcohol group instead of an ethanone group.
Uniqueness
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, methyl group, and ethanone group makes it a versatile compound for various applications .
特性
CAS番号 |
64497-95-6 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H17NO/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14/h3-7,9,11H,8,10H2,1-2H3 |
InChIキー |
HSFUOCFDKDABGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
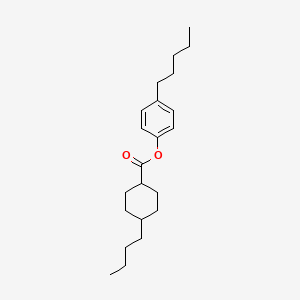

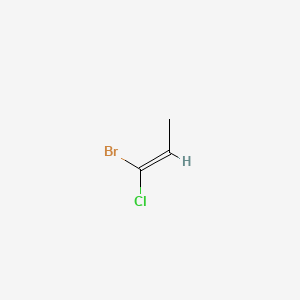
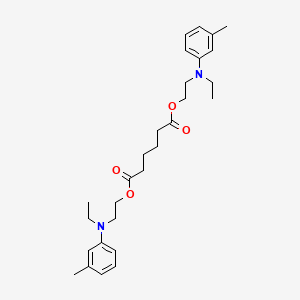
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

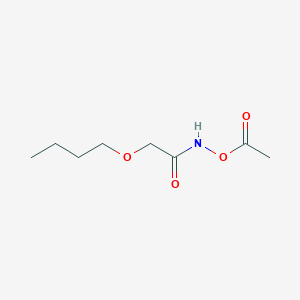
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)

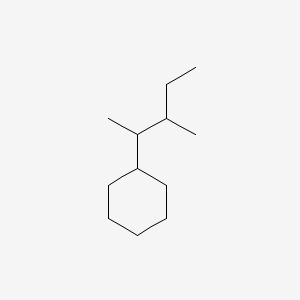
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
